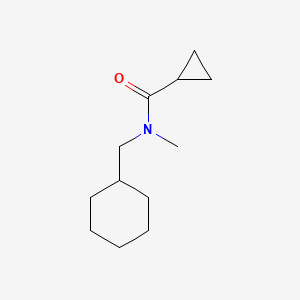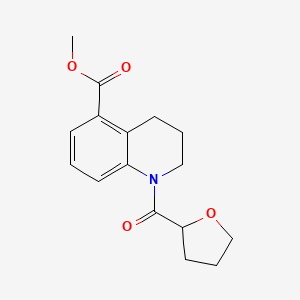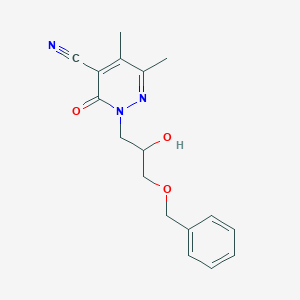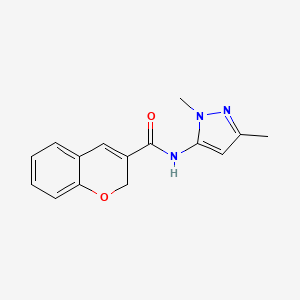![molecular formula C18H24N2O3 B7517414 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one](/img/structure/B7517414.png)
3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one, also known as MPPO, is a chemical compound that has been extensively studied in scientific research due to its potential applications in the field of medicine. MPPO is a piperazine derivative that belongs to the class of oxolane compounds. In
Mécanisme D'action
The mechanism of action of 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX enzymes, 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one may have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antitumor activity by inducing apoptosis in cancer cells. 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one has also been shown to have antiviral activity against a range of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Additionally, 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one has been shown to have antibacterial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one in lab experiments is its wide range of biological activities. This makes it a useful compound for studying various biological processes. Additionally, 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one in lab experiments is its potential toxicity. Careful handling and safety precautions are required when working with 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one.
Orientations Futures
There are several future directions for research on 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one. One area of interest is its potential use as an analgesic and anesthetic agent. Further studies are needed to determine the optimal dosage and administration route for 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one. Additionally, research on the mechanism of action of 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one is needed to fully understand its biological activities. Finally, further studies are needed to determine the potential side effects and toxicity of 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one.
Méthodes De Synthèse
The synthesis of 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one involves the reaction of 2-methyl-2-phenylpropanoic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with oxalyl chloride to form 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one. The reaction is carried out under anhydrous conditions and requires careful handling due to the reactivity of the intermediates involved.
Applications De Recherche Scientifique
3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one has been studied extensively for its potential applications in the field of medicine. It has been shown to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. 3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one has also been studied for its potential use as an analgesic and anesthetic agent.
Propriétés
IUPAC Name |
3-[4-(2-methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-18(2,14-6-4-3-5-7-14)17(22)20-11-9-19(10-12-20)15-8-13-23-16(15)21/h3-7,15H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDOKFXPJBPQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7517332.png)
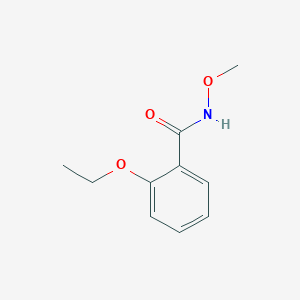
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B7517343.png)
![3-fluoro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517349.png)
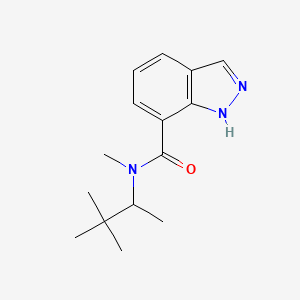
![4-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7517372.png)
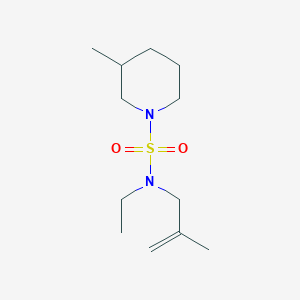
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7517388.png)
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7517392.png)
